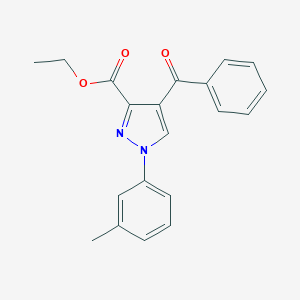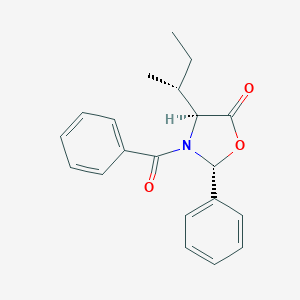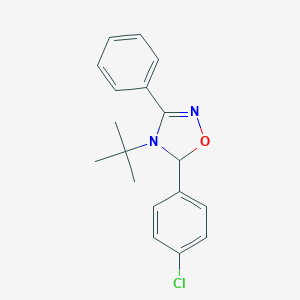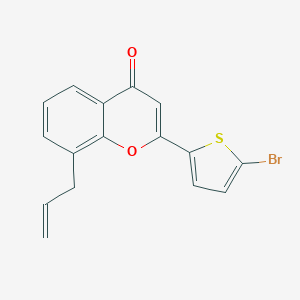
胸腺肽β4
描述
Thymosin beta4 (Tβ4) is a protein that in humans is encoded by the TMSB4X gene . It is a 43-amino-acid peptide that promotes healing throughout the body and also has anti-inflammatory properties . It is found naturally in higher concentrations at injury sites, where it can repair tissue damage and regulate cell migration . Tβ4 is a major cellular constituent in many tissues, and its intracellular concentration may reach as high as 0.5 mM .
Synthesis Analysis
Thymosin beta4 was shown to be identical with natural thymosin beta4 by tryptic peptide mapping, amino acid compositional analyses, and polyacrylamide gel isoelectric focusing . The combination of two partial acid hydrolysis was used in the synthesis .
Molecular Structure Analysis
Thymosin beta4 is a small, actin-sequestering protein belonging to the thymosin-beta family that is found at high concentrations within the spleen, thymus, and peritoneal macrophages . It is most notably responsible for the organization of cytoskeletal structure .
Chemical Reactions Analysis
Thymosin beta4 is involved in various chemical reactions. For instance, it has been found that it can promote the synthesis of plasminogen activator . It also plays a role in the formation of DNA-protein complexes .
Physical And Chemical Properties Analysis
Thymosin beta4 is composed of 43 amino acid residues with a molecular weight of 4963.5 g/mol . It has an isoelectric point of 5.0–7.0 .
科学研究应用
心脏保护特性
胸腺肽 Beta4,一种 43 个氨基酸的肽,已被发现具有心脏保护特性,特别是在急性心肌梗死中。研究重点关注胸腺肽 Beta4 在此背景下的作用机制,阐明其作为治疗剂的潜力 (Rossdeutsch、Smart 和 Riley,2008 年)。
在修复和再生中的作用
胸腺肽 Beta4 在损伤细胞和组织的修复和再生中起着至关重要的作用。它在损伤后释放,有助于保护细胞和组织免受进一步损伤,减少细胞凋亡、炎症和微生物生长。它还促进细胞迁移和分化,有助于形成新的血管和组织再生 (Goldstein、Hannappel、Sosne 和 Kleinman,2012 年)。
血管生成活性
胸腺肽 Beta4 以其血管生成特性而闻名,促进内皮细胞迁移和粘附、小管形成和血管生成。该肽的肌动蛋白结合基序对于这些血管生成活性至关重要,证明了其在伤口愈合和炎症减少中的重要作用 (Philp、Huff、Gho、Hannappel 和 Kleinman,2003 年)。
肿瘤转移和血管生成
研究将胸腺肽 Beta4 与肿瘤细胞的转移潜力和血管生成诱导联系起来。使用小鼠模型的研究表明,胸腺肽 Beta4 可以通过激活细胞迁移和血管生成来刺激肿瘤转移 (Cha、Jeong 和 Kleinman,2003 年)。
在癌症和器官系统中的多种作用
胸腺肽,包括胸腺肽 Beta4,在免疫应答调节、血管生物学和癌症发病机制中起着重要作用。它们被认为是诊断和预后某些疾病的潜在分子标志物,并可用作治疗剂 (Chen、Li、Yang、Chai、Fisher 和 Yao,2005 年)。
潜在的临床应用
胸腺肽 Beta4 的生理特性和细胞功能,包括细胞迁移、血管形成和干细胞分化,为正在进行的临床试验奠定了基础。这些试验探索了其在治疗皮肤伤口、角膜损伤、心脏和中枢神经系统疾病方面的潜力 (Crockford、Turjman、Allan 和 Ángel,2010 年)。
细胞保护功能
除了其再生能力外,胸腺肽 Beta4 还提供细胞保护功能。例如,在人牙龈成纤维细胞中,它已显示出对炎症反应和细胞毒性作用的保护特性,表明其在口腔保健中的潜在用途 (Reti、Kwon、Qiu、Wheater 和 Sosne,2008 年)。
作用机制
Thymosin Beta4 (Tβ4), also known as Timbetasin, is a multifunctional peptide that plays a pivotal role in several physiological and pathological processes in the body .
Target of Action
Tβ4’s primary target is the actin cytoskeleton . Actin is a protein that forms microfilaments, which are key components of the cell’s structure and play a crucial role in cell movement, division, and shape . Tβ4 is an actin sequestering protein, which means it binds to actin monomers and prevents them from polymerizing into actin filaments .
Mode of Action
Tβ4 interacts with its target, actin, by binding to actin monomers in a 1:1 ratio . This interaction inhibits the polymerization of actin, thereby regulating the balance of depolymerization and polymerization of actin filaments . This process is essential for various cellular activities, especially cell motility, development, and differentiation .
Biochemical Pathways
Tβ4 affects several biochemical pathways. It promotes angiogenesis, enhances endothelial progenitor cell viability, and triggers the proliferation and migration of cells . It also upregulates the expression of Vascular Endothelial Growth Factor (VEGF), an important factor that promotes angiogenesis . Additionally, Tβ4 stimulates Wnt ligands on the cytomembrane, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm .
Result of Action
The interaction of Tβ4 with actin results in several molecular and cellular effects. It regulates inflammation and tumor metastasis, promotes angiogenesis, wound healing, regeneration of hair follicles, and improves bone formation and tooth growth . It also plays a role in cell proliferation, migration, and differentiation .
Action Environment
The action of Tβ4 can be influenced by various environmental factors. For instance, hypoxia-inducible nitric oxide and Hypoxia-Inducible Factor-1α (HIF-1α) have been found to regulate Tβ4 expression . .
安全和危害
未来方向
Thymosin beta4 has been effectively utilized for several indications in animal experiments or clinical trials, such as myocardial infarction and myocardial ischemia-reperfusion injury, xerophthalmia, liver and renal fibrosis, ulcerative colitis and colon cancer, and skin trauma . Recent studies have reported the potential application of Tβ4 and its underlying mechanisms . Therefore, the discovery and postnatal administration of developmentally relevant agents along with other approaches may result in reversing the aging process .
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMCIBIHRSCBV-XNBOLLIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C212H350N56O78S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228259 | |
| Record name | Thymosin beta(4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4963 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77591-33-4 | |
| Record name | Timbetasin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077591334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymosin beta(4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)


![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)
![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)





![methyl [2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetate](/img/structure/B344443.png)
